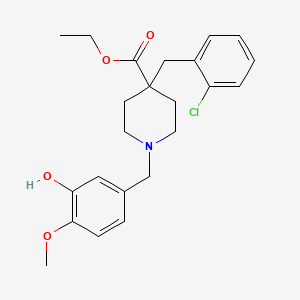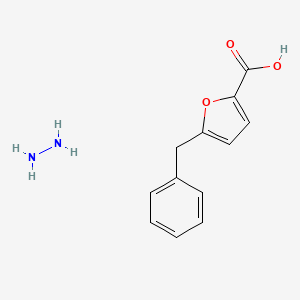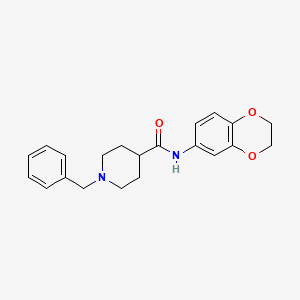
ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate, also known as CM-157, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it has been proposed that it acts on the brain's cholinergic system, which is involved in memory and cognitive function. ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate may also modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter involved in memory and cognitive function, in the brain. Additionally, ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate has been found to decrease the levels of amyloid-beta, a protein that accumulates in the brains of Alzheimer's disease patients and is thought to contribute to the disease's progression.
実験室実験の利点と制限
One advantage of using ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is the lack of human clinical trials, which makes it difficult to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate research. One direction is to conduct human clinical trials to determine its safety and efficacy in treating neurological and psychiatric disorders. Another direction is to investigate its potential use as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
合成法
The synthesis of ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate involves the reaction of 2-chlorobenzylamine with 3-hydroxy-4-methoxybenzaldehyde, followed by the addition of piperidine and ethyl chloroformate. The resulting compound is then purified using column chromatography to obtain ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate in high yield and purity.
科学的研究の応用
Ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, ethyl 4-(2-chlorobenzyl)-1-(3-hydroxy-4-methoxybenzyl)-4-piperidinecarboxylate has been found to have antidepressant effects in animal models of depression.
特性
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO4/c1-3-29-22(27)23(15-18-6-4-5-7-19(18)24)10-12-25(13-11-23)16-17-8-9-21(28-2)20(26)14-17/h4-9,14,26H,3,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZOYKYAUUTHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)OC)O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)

![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)
![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5132566.png)


![(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5132583.png)



![[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol](/img/structure/B5132615.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5132622.png)